Home > Products > Screening Compounds P89005 > N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide -

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Catalog Number: EVT-4216023
CAS Number:
Molecular Formula: C25H22N4O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide)

Compound Description: CDPPB is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in both rats and humans [, ]. This compound exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes []. It also possesses a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5 [].

VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide)

Compound Description: VU-1545 is an optimized analog of CDPPB, exhibiting significantly improved potency as a positive allosteric modulator of mGluR5 []. It displays a Ki value of 156 +/- 29 nM and an EC50 value of 9.6 +/- 1.9 nM in binding and functional assays, respectively []. This potent analog highlights the impact of specific substitutions on the benzamide scaffold and the pyrazole ring for enhancing mGluR5 modulation.

Relevance: Similar to CDPPB, VU-1545 belongs to the benzamide class of compounds and exhibits activity on a neurological target []. While not directly structurally identical to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, the improved potency of VU-1545 as an mGluR5 modulator emphasizes the influence of substitutions on the benzamide moiety, potentially offering valuable insights for modifying N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide and exploring its structure-activity relationships.

TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide)

Compound Description: TAK-715 is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase []. This compound displays strong inhibitory activity in various assays, including an IC50 of 7.1 nM against p38α, an IC50 of 48 nM for lipopolysaccharide-stimulated release of tumor necrosis factor-alpha (TNF-alpha) from human monocytic THP-1 cells, and 87.6% inhibition of lipopolysaccharide-induced TNF-alpha production in mice at 10 mg/kg, po [].

Relevance: TAK-715, like N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, is a benzamide derivative []. The structural similarities, particularly the presence of the benzamide core, suggest that these compounds might share certain pharmacophoric features. The research on TAK-715 provides valuable insights into the potential for developing benzamide derivatives as inhibitors of p38 MAP kinase and anti-inflammatory agents, which could be relevant for understanding the potential biological activities of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide.

SB-431542 (4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide)

Compound Description: SB-431542 is a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase activity (ALK5) []. It inhibits the phosphorylation of Smad3 by ALK5 with an IC50 of 94 nM and also inhibits TGF-β-induced nuclear Smad3 localization [].

Relevance: SB-431542 shares the benzamide core structure with N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, suggesting a potential shared pharmacophoric feature []. The investigation of SB-431542 as a selective ALK5 inhibitor highlights the possibility of designing benzamide derivatives to target specific kinases involved in signaling pathways, which could provide valuable insights for exploring the biological activities of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide.

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: This compound exhibits a benzoxazolone core structure with a methylbenzylidene substituent on the triazole ring []. In the crystal structure, intermolecular N—H⋯O hydrogen bonds connect molecules into chains along []. The packing is consolidated by weak C—H⋯N hydrogen bonds and π–π interactions between the five- and six-membered rings [].

Relevance: This compound contains a benzoxazolone moiety, a key structural element also present in N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide []. The presence of this shared structural motif suggests a potential connection in their chemical properties and biological activity. The study of this compound offers insights into the structural features and intermolecular interactions associated with the benzoxazolone moiety, which could be valuable for understanding the behavior and potential applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide.

Properties

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H22N4O4/c1-16-8-9-18(25-27-19-6-2-3-7-23(19)33-25)14-20(16)26-24(30)17-10-11-21(22(15-17)29(31)32)28-12-4-5-13-28/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,30)

InChI Key

ZWBFSWLGYXGALX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.